molecular formula C16H16N6O2 B7055066 5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline

5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline

Cat. No.: B7055066
M. Wt: 324.34 g/mol
InChI Key: SRXHIGPSVNZFNN-UHFFFAOYSA-N
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Description

5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline is a heterocyclic compound that contains both quinoline and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of quinoline derivatives followed by the introduction of the triazole and piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The quinoline and triazole rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the quinoline or triazole rings.

Scientific Research Applications

5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Biology: It can be used as a probe to study biological processes or as a potential therapeutic agent.

    Industry: The compound can be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline and triazole moieties can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1,2,4-triazol-3-one: Another compound containing a triazole ring with similar energetic properties.

    3-nitro-1,2,4-triazol-5-one: Similar in structure but with different functional groups, leading to different chemical properties.

    5-nitro-3-trinitromethyl-1H-1,2,4-triazole: Contains multiple nitro groups, making it highly energetic.

Uniqueness

5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline is unique due to the combination of quinoline and triazole moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-22(24)15-12-4-1-7-17-13(12)5-6-14(15)21-8-2-3-11(9-21)16-18-10-19-20-16/h1,4-7,10-11H,2-3,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXHIGPSVNZFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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